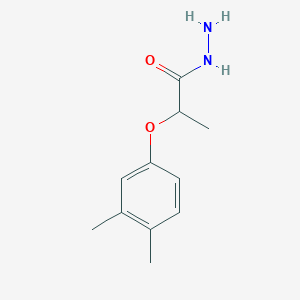

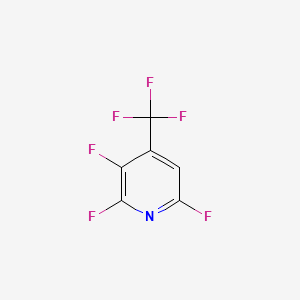

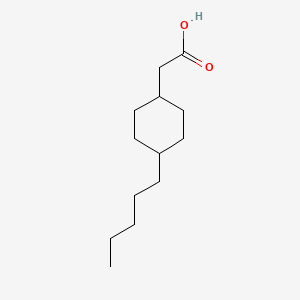

![molecular formula C8H10N4O2 B1334325 6-(2-羟乙基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮 CAS No. 62053-06-9](/img/structure/B1334325.png)

6-(2-羟乙基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮

描述

The compound "6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has garnered interest due to its potential biological activities. The papers provided discuss various synthetic approaches and chemical transformations related to this class of compounds, which can be useful in understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been explored through multi-component reactions. For instance, a three-component synthesis involving aminoazoles, acetoacetic ester, and aldehydes has been used to create 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, a similar three-component reaction has been employed to synthesize (5S,7R)-5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols, indicating the versatility of this approach in generating various substituents on the triazolopyrimidine core .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and sometimes through X-ray crystallography. For example, the structure determination of cyclocondensation products of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine was based on 1H and 13C NMR spectra, including NOE measurements .

Chemical Reactions Analysis

Chemical transformations of triazolopyrimidine derivatives can lead to a variety of products depending on the reagents used. Cyclocondensation reactions with hydroxylamine or hydrazine have been shown to yield isoxazolo- and pyrazolo-triazolopyrimidines, respectively . Furthermore, Dimroth rearrangement has been observed in the presence of ethanolic KOH, leading to triazolopyrimidinone derivatives and showcasing the reactivity of the cyano group in such rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their substituents. The introduction of various functional groups can affect the solubility, melting point, and stability of these compounds. The antimicrobial and antifungal activities of some derivatives have been investigated, suggesting potential applications in medicinal chemistry . The multi-component synthesis methods also allow for the introduction of chirality into the triazolopyrimidine framework, which can further influence the biological activity and physical properties of these compounds .

科学研究应用

抗菌活性

含有1,2,4-三唑并[1,5-a]嘧啶环的吡咯啉衍生物,与6-(2-羟乙基)-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7(4H)-酮有结构相关,已显示出抗菌活性。这种活性对革兰氏阳性和革兰氏阴性微生物菌株均有作用,包括金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌。这些发现表明在开发新的抗菌剂方面具有潜在应用(Lahmidi et al., 2019)。

抗病毒药物合成

该化合物是抗病毒药物Triazid®合成中的中间体。它是通过涉及3H-1,2,4-三唑-5-胺和乙酰乙酸乙酯的反应过程获得的,其中ZnCl2作为超临界二氧化碳中的催化剂。这意味着它在制药制造中的作用,特别是在生产针对病毒感染的药物(Baklykov et al., 2019)。

抗高血压药物合成

某些与所讨论化合物有关的1,2,4-三唑并[1,5-α]嘧啶的合成表明其具有作为抗高血压药物的潜力。这些化合物在体外和体内显示出有希望的抗高血压活性,突显了该化合物在心血管药物开发中的潜力(Bayomi et al., 1999)。

抗微生物和抗真菌活性

与该化合物相关的(5S,7R)-5-芳基-7-甲基-4,5,6,7-四氢[1,2,4]三唑并[1,5-a]嘧啶-7-醇已合成并进行了抗微生物和抗真菌活性测试。这些化合物在体外显示出有效性,表明它们在治疗微生物和真菌感染方面具有潜力(Komykhov et al., 2017)。

抗癫痫活性

与感兴趣化合物相关的[1,2,4]-三唑并[1,5-a]嘧啶-7(4H)-酮衍生物展示了显著的抗癫痫活性。这些发现基于初级培养的新皮质神经元的高兴奋性模型,表明在癫痫治疗中具有潜在应用(Ding et al., 2019)。

心血管药物

一些与该化合物相似的1,2,4-三唑并[1,5-a]嘧啶已合成并评估其冠状血管扩张和抗高血压活性。其中一种化合物表现出强效活性,表明其作为心血管药物的潜力(Sato et al., 1980)。

作用机制

Target of Action

The primary target of the compound 6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, particularly at the G1/S transition, and induce apoptosis within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of cell lines and shows superior cytotoxic activities against certain cell lines . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within cells .

未来方向

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests that [1,2,4]triazolo[1,5-a]pyrimidines and related compounds may have potential for future development as therapeutic agents.

属性

IUPAC Name |

6-(2-hydroxyethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-5-6(2-3-13)7(14)12-8(11-5)9-4-10-12/h4,13H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOBDHVHGTQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396329 | |

| Record name | 6-(2-Hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

62053-06-9 | |

| Record name | 6-(2-Hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62053-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

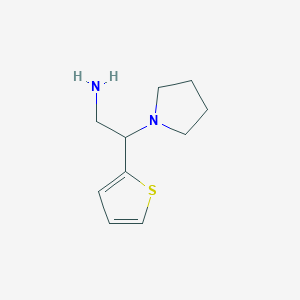

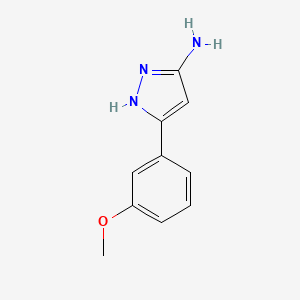

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)